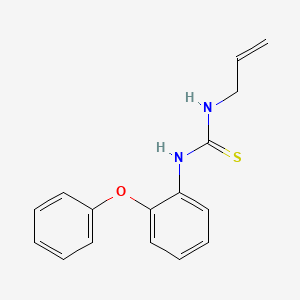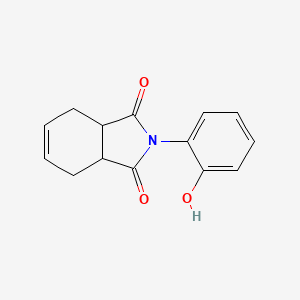
N-allyl-N'-(2-phenoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-(2-phenoxyphenyl)thiourea (APTU) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is a thiourea derivative that has been used in various research studies, including neuroscience, pharmacology, and biochemistry. In
Aplicaciones Científicas De Investigación
N-allyl-N'-(2-phenoxyphenyl)thiourea has been used in various research studies due to its ability to inhibit the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH in various tissues, including the brain, kidneys, and lungs. N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, N-allyl-N'-(2-phenoxyphenyl)thiourea has been used in studies investigating the role of carbonic anhydrase in cancer and the development of new cancer treatments.
Mecanismo De Acción
N-allyl-N'-(2-phenoxyphenyl)thiourea inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in pH. The decrease in pH has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells. N-allyl-N'-(2-phenoxyphenyl)thiourea has also been shown to decrease blood pressure and to improve vascular function in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-N'-(2-phenoxyphenyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize, and the compound is stable under normal laboratory conditions. Additionally, N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have low toxicity and is well-tolerated in animal models. However, the use of N-allyl-N'-(2-phenoxyphenyl)thiourea in lab experiments is limited by its specificity for carbonic anhydrase. This limits its use in studies investigating other enzymes or pathways.
Direcciones Futuras
There are several future directions for the use of N-allyl-N'-(2-phenoxyphenyl)thiourea in scientific research. One potential application is in the development of new treatments for stroke and traumatic brain injury. Additionally, N-allyl-N'-(2-phenoxyphenyl)thiourea could be used in studies investigating the role of carbonic anhydrase in cancer development and the development of new cancer treatments. Finally, N-allyl-N'-(2-phenoxyphenyl)thiourea could be used in studies investigating the role of carbonic anhydrase in other physiological processes, such as acid-base regulation and renal function.
Conclusion:
In conclusion, N-allyl-N'-(2-phenoxyphenyl)thiourea is a thiourea derivative that has gained significant attention in the scientific community due to its diverse range of applications. Its ability to inhibit the enzyme carbonic anhydrase has led to its use in various research studies, including neuroscience, pharmacology, and biochemistry. N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have neuroprotective effects, anti-inflammatory properties, and to inhibit the growth of cancer cells. While there are limitations to its use in lab experiments, N-allyl-N'-(2-phenoxyphenyl)thiourea has several potential future directions for scientific research.
Métodos De Síntesis
The synthesis of N-allyl-N'-(2-phenoxyphenyl)thiourea involves the reaction of N-allylthiourea with 2-phenoxyphenyl isocyanate. The reaction is typically carried out in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography, yielding a white crystalline powder.
Propiedades
IUPAC Name |
1-(2-phenoxyphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-12-17-16(20)18-14-10-6-7-11-15(14)19-13-8-4-3-5-9-13/h2-11H,1,12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLMTJBQNPKMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyphenyl)-3-prop-2-en-1-ylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B5122253.png)
![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)
![10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5122258.png)


![N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5122296.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)
![3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)

![N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)

![4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)

![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)